7-Bromospiro[indoline-3,4'-piperidin]-2-one
Description
Significance of Spirocyclic Systems in Contemporary Medicinal Chemistry and Drug Discovery Research
Spirocycles are unique molecular structures where two rings are connected by a single common atom. tandfonline.comtandfonline.com This arrangement confers a distinct three-dimensional geometry, a significant departure from the often flat, aromatic structures prevalent in many drug molecules. rsc.org The inherent rigidity and complexity of spirocyclic systems offer several advantages in drug design. tandfonline.comrsc.org
The three-dimensional nature of spirocycles allows for the precise spatial orientation of functional groups, enabling more specific and potent interactions with the complex binding sites of biological targets like proteins. tandfonline.comdndi.org This enhanced three-dimensionality, often measured by a higher fraction of sp3-hybridized carbons (Fsp3), is correlated with improved physicochemical properties. tandfonline.combldpharm.com Shifting from planar structures to those with higher Fsp3 content can lead to increased solubility, better metabolic stability, and a more favorable pharmacokinetic profile. tandfonline.combldpharm.com Furthermore, the rigidity of the spirocyclic core can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. tandfonline.comrsc.org
The Spiro[indoline-3,4'-piperidin]-2-one (B152902) Framework as a Privileged Scaffold for Bioactive Compounds
The spiro[indoline-3,4'-piperidin]-2-one framework is a specific type of spirooxindole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. Spirooxindoles are found in a variety of natural products and have demonstrated a wide range of biological activities. nih.gov
The spiro[indoline-3,4'-piperidin]-2-one core combines the structural features of an oxindole (B195798) and a piperidine (B6355638) ring, both of which are common motifs in bioactive compounds. nih.gov This fusion results in a rigid structure that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. The nitrogen atom in the piperidine ring and the aromatic ring of the oxindole provide key points for modification, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer and antimicrobial agents. nih.govmdpi.com
Overview of the Academic Research Landscape of 7-Bromospiro[indoline-3,4'-piperidin]-2-one and its Structural Analogs
The introduction of a bromine atom at the 7-position of the spiro[indoline-3,4'-piperidin]-2-one scaffold, creating this compound, provides a key point for further chemical modification and can significantly influence the compound's biological activity. Halogen atoms, like bromine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions.
Research into this compound and its analogs has primarily focused on their potential as targeted therapeutic agents. For instance, derivatives of this scaffold have been synthesized and evaluated as potent and selective inhibitors of receptor tyrosine kinases such as c-Met and anaplastic lymphoma kinase (ALK), which are implicated in various cancers. nih.gov The modular nature of the synthesis allows for the introduction of diverse substituents on both the oxindole and piperidine rings, leading to the generation of libraries of compounds for biological screening. nih.gov These studies often involve detailed structure-activity relationship (SAR) analyses to identify the key structural features responsible for the observed biological effects. The findings from this research highlight the potential of the 7-brominated spiro[indoline-3,4'-piperidin]-2-one core as a valuable template for the development of novel therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
7-bromospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBXODOBNQNOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Biological Investigations of Spiro Indoline 3,4 Piperidin 2 One Derivatives, Including 7 Bromospiro Indoline 3,4 Piperidin 2 One
Mechanistic Elucidation of Biological Target Interactions
Kinase Inhibition Studies
The spiro[indoline-3,4'-piperidin]-2-one (B152902) core structure has proven to be a "privileged scaffold" for the design of kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cellular processes like growth, proliferation, and differentiation.
Dysregulation of the c-Met and ALK receptor tyrosine kinases is a known driver in various human cancers. nih.gov The spiro[indoline-3,4'-piperidin]-2-one moiety has been successfully incorporated into novel aminopyridyl and aminopyrazinyl-substituted compounds to create potent dual inhibitors of c-Met and ALK. nih.govnih.gov
One notable derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (referred to as compound 5b or SMU-B), was identified as a highly potent and selective inhibitor. nih.govnih.gov In biochemical assays, this compound demonstrated single-digit nanomolar potency against both c-Met and ALK kinases. nih.gov Further studies in cellular assays confirmed its efficacy, showing potent inhibition of c-Met and ALK at concentrations below 100 nM. nih.gov The high selectivity of compound 5b was confirmed through screening against a panel of 97 kinases, where it interacted with very few off-target proteins. nih.gov
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Potency | Source |
| SMU-B | c-Met | <10 | <100 nM | nih.gov |
| SMU-B | ALK | <10 | <100 nM | nih.gov |
| C01 (spiro derivative) | ROS1 | - | 42.3 nM | researchgate.net |
| C01 (spiro derivative) | ALK | - | Potent Inhibition | researchgate.net |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Overexpression of EGFR and HER2 is a frequent occurrence in many solid tumors, making them key targets for cancer therapy. nih.gov Drawing inspiration from the pan-HER inhibitor Neratinib, researchers have designed and synthesized aminopyridine-containing spiro[indoline-3,4'-piperidine] (B44651) derivatives to target these receptors. nih.govnih.gov
A series of these compounds (designated A1-A4) demonstrated excellent inhibitory activity against both wild-type EGFR (EGFR-wt) and HER2 (also known as ERBB2). nih.govnih.gov When evaluated at a concentration of 0.5 µM, these compounds showed significantly lower residual kinase activity compared to the reference drug, indicating superior inhibition. nih.govnih.gov Specifically, compounds A1 and A2 were highlighted for their superior activity on EGFR-wt, suggesting they could be effective against various EGFR mutations and potentially treat cancers resistant to other EGFR inhibitors. nih.gov The inclusion of the spiro[indoline-3,4'-piperidine] moiety was noted to increase the inhibitory activity. nih.gov
| Compound | Target Kinase | Residual Kinase Activity (%) at 0.5 µM | Source |
| A1 | EGFR-wt | 7% | nih.gov |
| A2 | EGFR-wt | 6% | nih.gov |
| A3 | EGFR-wt | 19% | nih.gov |
| A4 | EGFR-wt | 27% | nih.gov |
| A1 | HER2 (ERBB2) | 9% | nih.gov |
| A2 | HER2 (ERBB2) | 5% | nih.gov |
| A3 | HER2 (ERBB2) | 12% | nih.gov |
| A4 | HER2 (ERBB2) | 34% | nih.gov |
| Neratinib (Reference) | EGFR-wt | >98% (Calculated from 2% inhibition) | nih.gov |
| Neratinib (Reference) | HER2 (ERBB2) | >94% (Calculated from 6% inhibition) | nih.gov |
Lower residual activity indicates stronger inhibition.
The determination of the inhibitory potency of compounds like 7-Bromospiro[indoline-3,4'-piperidin]-2-one against target kinases relies on robust biochemical assays. These assays are designed to measure the enzymatic activity of the kinase in the presence and absence of the inhibitor.
A common method is the in vitro kinase assay, which typically involves incubating the purified kinase enzyme with its specific substrate and a phosphate (B84403) donor, usually adenosine (B11128) triphosphate (ATP). ed.ac.uk The efficacy of an inhibitor is quantified by measuring the reduction in substrate phosphorylation. This can be detected using various techniques, such as radioactivity (if using ³²P- or ³³P-labeled ATP), fluorescence-based methods, or enzyme-linked immunosorbent assays (ELISA) that use phosphorylation-specific antibodies. The results are often expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. researchgate.net Cellular assays are also employed to assess a compound's ability to inhibit kinase activity within a living cell, providing a more physiologically relevant measure of potency. nih.gov
Modulation of Neurotransmitter Transporter Function, such as Vesicular Acetylcholine (B1216132) Transporter (VAChT)
Beyond their role in oncology, spiroindoline compounds have been identified as a novel class of ligands for the vesicular acetylcholine transporter (VAChT). plos.orgnih.govresearchgate.net VAChT is a critical protein in cholinergic neurons responsible for packaging the neurotransmitter acetylcholine into synaptic vesicles for subsequent release. researchgate.netnih.gov
High-throughput screening of a spiroindoline chemical library first identified these compounds as having potent insecticidal activity, which was later mechanistically linked to the inhibition of VAChT. plos.orgnih.gov Subsequent studies synthesized a series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives to evaluate their binding affinities for rat VAChT. nih.govhzdr.de These investigations revealed that spiroindolines bind to VAChT with affinities (Ki values) in the nanomolar range. nih.govhzdr.de For instance, a bromonicotinyl substituted derivative showed the highest affinity within its series, with a Ki value of 39.2 nM, which is comparable to that of the well-known VAChT inhibitor, vesamicol. hzdr.de These findings establish spiroindolines as a distinct class of VAChT ligands, providing new tools for studying cholinergic neurotransmission. nih.govresearchgate.net
| Compound | Target | Binding Affinity (Ki) | Source |
| Bromonicotinyl derivative (4) | VAChT | 39.2 nM | hzdr.de |
| SYN876 (2) | VAChT | 153 nM | hzdr.de |
| Compound 3 | VAChT | 110 nM | hzdr.de |
| Vesamicol (Reference) | VAChT | 47.4 nM | hzdr.de |
Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A smaller Ki value corresponds to a higher binding affinity.
Analysis of Interactions with Tumor Suppressor Pathways, specifically the MDM2-p53 Axis
The tumor suppressor protein p53, often called the "guardian of the genome," is a crucial regulator of cell cycle arrest and apoptosis. mdpi.com Its activity is negatively regulated by the murine double minute 2 (MDM2) protein, which binds to p53 and promotes its degradation. nih.govmdpi.com In many cancers with wild-type p53, MDM2 is overexpressed, suppressing p53's function. Therefore, inhibiting the MDM2-p53 protein-protein interaction is a promising strategy for cancer therapy. nih.gov
The spirooxindole scaffold, which includes this compound, has been extensively developed as a potent class of MDM2 inhibitors. mdpi.comnih.gov These small molecules are designed to mimic key p53 residues, allowing them to fit into the p53-binding pocket on the MDM2 protein. frontiersin.org This competitive binding blocks the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn can trigger apoptosis in cancer cells. frontiersin.orgekb.eg
Numerous spirooxindole derivatives have shown high efficacy. For example, SAR405838 (MI-77301) binds to human MDM2 with a Ki value of 0.88 nM. mdpi.com Another series of spiro-indoline-pyrazolo[3,4-b]pyridines was developed, with the most potent compound (7f) showing an IC₅₀ of 3.05 µM for the inhibition of the p53-MDM2 interaction, which was 2.7 times more potent than the reference inhibitor nutlin-1. ekb.eg
| Compound | Target | Inhibitory Potency | Source |
| SAR405838 (MI-77301) | MDM2 | Ki = 0.88 nM | mdpi.com |
| Compound 7f | p53-MDM2 Interaction | IC₅₀ = 3.05 ± 0.12 µM | ekb.eg |
| Nutlin-1 (Reference) | p53-MDM2 Interaction | IC₅₀ = 8.21 ± 0.25 µM | ekb.eg |
| Halogenated Spirooxindole | MDM2 | Ki = 0.24 ± 0.06 µM | mdpi.com |
Research into Other Enzymatic Modulations (e.g., Cholinesterase Inhibition)
Derivatives of the spiro-indole framework are known to exhibit cholinesterase inhibitory properties. nih.gov Research into various dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] has shown that these compounds can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, certain derivatives demonstrated promising efficacy against both enzymes and were found to be more selective towards AChE, similar to the clinically used drug Donepezil. nih.gov This inhibition is a key therapeutic strategy for Alzheimer's disease, as it helps to regulate the levels of the neurotransmitter acetylcholine in the brain. nih.gov Molecular modeling studies have been employed to understand the structure-activity relationships and identify the parameters responsible for these biological properties. nih.gov
Preclinical Evaluation of Antiproliferative Activity in Cellular Models
The antiproliferative potential of spiro[indoline-3,4'-piperidin]-2-one derivatives has been extensively studied against a variety of human cancer cell lines.
A range of spiro[indoline-3,4'-piperidin]-2-one derivatives and related spiro-indolin-2-ones have demonstrated significant cytotoxic effects across multiple cancer cell lines. cardiff.ac.ukresearchgate.net A particularly potent derivative, a bromophenyl-containing dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione (referred to as compound 6m), has shown noteworthy efficacy. nih.gov
Against the MCF7 breast cancer cell line, compound 6m exhibited an IC₅₀ value of 3.597 µM, which is comparable to the standard chemotherapeutic drug 5-fluorouracil (B62378) (3.15 µM) and more potent than sunitinib (B231) (3.97 µM). nih.gov In the HCT116 colon cancer cell line, this same compound was also highly effective. nih.govcardiff.ac.uk For the A431 skin cancer cell line, compound 6m was approximately 9.6 times more potent than 5-fluorouracil, with an IC₅₀ of 2.434 µM. nih.gov Promising activity was also observed against the PaCa2 pancreatic cancer cell line, with several derivatives showing IC₅₀ values between 9.043 and 12.500 µM. nih.gov
Other related spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives have also been evaluated, showing potent activity against MCF-7, A549 (lung cancer), and other cell lines, with IC₅₀ values as low as 1.34 µM. rsc.org While extensive data on BEL-7402 is not available in the reviewed literature, studies on the closely related HepG-2 liver cancer cell line have shown that spiro-indoline derivatives can possess cytotoxic activity. researchgate.net Similarly, various spiro-fused oxindole (B195798) derivatives have been tested against HeLa cervical cancer cells.
| Compound Type | Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Bromophenyl-dispiro-indolin-2-one (6m) | MCF7 | Breast | 3.597 | nih.gov |
| Bromophenyl-dispiro-indolin-2-one (6m) | A431 | Skin | 2.434 | nih.gov |
| Bromophenyl-dispiro-indolin-2-one (6m) | PaCa2 | Pancreatic | 9.043–12.500 (range for potent derivatives) | nih.gov |
| Spiro[indoline-3,3′-pyrazolo] derivative (3l) | MCF-7 | Breast | 1.34 | rsc.org |
| Spiro[indoline-3,3′-pyrazolo] derivative (3l) | A549 | Lung | 1.65 | rsc.org |
The antiproliferative activity of spiro[indoline-3,4'-piperidin]-2-one derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. cardiff.ac.uk Flow cytometry analysis has confirmed that potent derivatives, including the bromophenyl compound 6m, induce both apoptosis and necrosis in cancer cells. nih.govcardiff.ac.ukresearchgate.net
Further mechanistic studies revealed that these compounds can arrest the cell cycle at specific phases. For instance, compound 6m was found to affect the MCF7 cell cycle progression by arresting it at the G1/S phases. nih.gov A decrease in the percentage of cells in the G2/M phase was also observed, supporting the ability of these agents to suppress cell cycle progression. nih.gov Other related spiro-cyclic compounds have been shown to arrest the cell cycle at the G2/M phase. nih.govresearchgate.net This disruption of the normal cell division process is a key mechanism contributing to their anticancer effects.
Academic Research on Antimicrobial Properties
The spiro-indole framework is a structural motif found in compounds with known antimicrobial properties. nih.gov Research on various synthetic spiro[indoline-3,4'-piperidin]-2-one analogues and related structures has explored their potential as antimicrobial agents. Studies on a series of spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives revealed significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. nih.govresearchgate.net However, in this particular study, the compounds did not show an antimicrobial effect against the yeast Candida albicans. nih.gov
Conversely, a different class of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives exhibited moderate to excellent antifungal activity against pathogenic fungal strains, including C. albicans, with minimal potency against bacteria. nih.gov This suggests that specific structural modifications to the spiro-indoline core can tune the antimicrobial specificity of these compounds.
Anti-inflammatory Research Perspectives
Indole and its derivatives have received considerable attention for their pharmacological properties, including anti-inflammatory effects. researchgate.net Research into 3-substituted-indolin-2-one derivatives has identified compounds with potent anti-inflammatory activity. nih.gov One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. nih.gov The mechanism of action involves the suppression of key signaling pathways, including Akt, MAPK, and NF-κB, which are crucial in the inflammatory response. nih.gov These findings suggest that the spiro[indoline-3,4'-piperidin]-2-one scaffold could be a promising template for the development of novel anti-inflammatory agents.
Emerging Biological Activities and Novel Therapeutic Research Areas
Beyond their well-documented antiproliferative and enzymatic modulation activities, spiro[indoline-3,4'-piperidin]-2-one derivatives are being explored for other therapeutic applications. The core structure is recognized as a privileged scaffold in the design of kinase inhibitors, which are critical targets in oncology. trbextract.com Derivatives have been specifically investigated as inhibitors of c-Met and ALK, two important oncogenic drivers. trbextract.com
Furthermore, some spiro-indolin-2-one analogues have been investigated for their antiviral properties. nih.gov For example, certain dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones have demonstrated activity against SARS-CoV-2 in Vero cell viral infection models. nih.govcardiff.ac.uk The versatility of the spiro-indoline framework continues to make it an attractive starting point for the discovery of new therapeutic agents targeting a wide range of diseases.
Structure Activity Relationship Sar and Ligand Design Studies for Spiro Indoline 3,4 Piperidin 2 One Derivatives
Identification of Essential Structural Motifs for Biological Activity
The biological activity of spiro[indoline-3,4'-piperidin]-2-one (B152902) derivatives is dictated by the interplay of several key structural components. SAR studies have identified the following motifs as crucial for interaction with biological targets such as the c-Met/ALK kinases and the ORL-1 receptor:
The Oxindole (B195798) Core: The indolin-2-one moiety is fundamental. The lactam NH group is a critical hydrogen bond donor, as demonstrated in modeling studies where it interacts with the hydroxyl oxygen of tyrosine residues (e.g., Tyr1159) in the kinase hinge region. nih.gov The aromatic ring of the oxindole provides a platform for van der Waals and π-π stacking interactions with receptor side chains.
The Spirocyclic Carbon: The quaternary spiro-carbon at the C3 position creates a rigid, three-dimensional structure. This conformational constraint is vital for orienting substituents in a precise manner for optimal receptor engagement, which can enhance both potency and selectivity compared to more flexible acyclic analogs. chemenu.comrsc.org
Substituents on the Indoline (B122111) Ring: Modifications on the aromatic portion of the oxindole core, such as at the C4, C5, C6, or C7 positions, are used to modulate the electronic and lipophilic character of the scaffold. A bromine atom at the C7 position, as in 7-Bromospiro[indoline-3,4'-piperidin]-2-one, introduces a bulky, lipophilic, and electron-withdrawing group. This can enhance binding through favorable hydrophobic interactions or by altering the acidity of the lactam proton, thereby strengthening hydrogen bonds. Studies on related dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivatives have shown that a bromo-substituted aryl group can lead to potent antiproliferative activity. nih.gov
Influence of Spiro Stereochemistry and Conformational Rigidity on Receptor Binding and Selectivity
The spiro atom in the spiro[indoline-3,4'-piperidin]-2-one scaffold is a stereocenter, meaning the molecule is chiral. The absolute stereochemistry at this carbon can have a profound impact on biological activity. This is because biological receptors are themselves chiral environments, and one enantiomer will typically fit more precisely into the binding pocket than the other.
The conformational rigidity imparted by the spiro-fusion is a key advantage in ligand design. rsc.org It reduces the entropic penalty upon binding to a receptor, as the molecule has fewer rotatable bonds and is already in a more defined conformation. This pre-organization can lead to a significant increase in binding affinity.
A clear example of the importance of stereochemistry is seen in the development of c-Met/ALK inhibitors. nih.govnih.gov In a series of aminopyridyl-substituted spiro[indoline-3,4'-piperidin]-2-ones, the activity was critically dependent on the stereochemistry of a substituent attached to the aminopyridyl moiety. Specifically, the (R)-enantiomer of a 1-(2,6-dichloro-3-fluorophenyl)ethoxy group was found to be significantly more potent than its corresponding (S)-enantiomer. This highlights that the precise three-dimensional arrangement of atoms is essential for optimal interaction with the target protein.
| Compound Feature | Influence on Bioactivity | Source(s) |
| Spirocyclic Core | Imparts conformational rigidity, reducing entropic penalty upon binding. | rsc.org |
| Chirality at C3 | Enantiomers can exhibit significantly different binding affinities and potencies due to the chiral nature of receptor binding sites. | nih.govnih.gov |
| Stereospecific Substituents | The absolute configuration of substituents on attached side chains can be a primary determinant of overall potency. | nih.govnih.gov |
Rational Design and Synthesis of New Analogs Based on Accumulated SAR Data
The knowledge gained from SAR studies provides a roadmap for the rational design of new, improved analogs. A common strategy involves using the spiro[indoline-3,4'-piperidin]-2-one as a privileged scaffold and attaching it to functional groups known to interact with a specific target.
For example, in the design of c-Met inhibitors, researchers identified the 1'-methyl-2-oxo-spiro[indoline-3,4'-piperidine] moiety as a group that was well-tolerated by the c-Met kinase. nih.gov They rationally combined this scaffold with an aminopyridyl group, a known "hinge-binding" element present in other kinase inhibitors like Crizotinib. This hybrid design led to a new series of potent and selective c-Met/ALK dual inhibitors. nih.govnih.gov
The synthesis of these complex molecules often involves multi-component reactions or cycloaddition strategies. nih.govtandfonline.com For instance, the synthesis of related spiro-oxindole systems can be achieved through 1,3-dipolar cycloaddition reactions, where an azomethine ylide reacts with a dipolarophile to construct the spirocyclic core in a highly controlled manner. tandfonline.com These synthetic approaches allow for the systematic variation of substituents at key positions to build a library of compounds for biological evaluation, further refining the SAR.
Targeted Chemical Modifications for Optimizing Potency, Selectivity, and Biological Pathways
Targeted modifications of the spiro[indoline-3,4'-piperidin]-2-one scaffold are performed to optimize potency, enhance selectivity against off-target proteins, and improve engagement with specific biological pathways.
Optimizing Potency: Potency can be dramatically increased by fine-tuning the substituents. In the c-Met/ALK inhibitor series, modifying the aminopyridyl unit attached to the spiro scaffold led to significant gains. The introduction of a (1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group at the 5-position of the pyridine (B92270) ring resulted in compounds with single-digit nanomolar biochemical potency. nih.gov This highlights how optimizing interactions in a lipophilic pocket of the receptor can drive potency. The addition of a bromine atom at the 7-position of the indoline ring would be a strategy to further probe such hydrophobic pockets and potentially increase potency through favorable lipophilic or halogen-bonding interactions.
Improving Selectivity: Selectivity is crucial for minimizing off-target effects. The rigid nature of the spiro[indoline-3,4'-piperidin]-2-one core contributes to selectivity by presenting a unique shape that fits the intended target better than other proteins. The aminopyridyl spiro[indoline-3,4'-piperidine]-2-one series demonstrated high selectivity for c-Met and ALK over a panel of other kinases. nih.gov Modifications, such as the introduction of the 7-bromo substituent, can further refine selectivity by creating specific steric or electronic interactions that are only favorable in the target's binding site.
Modulating Biological Pathways: By developing potent and selective inhibitors, specific biological pathways can be effectively modulated. The rationally designed spiro[indoline-3,4'-piperidin]-2-one derivatives that inhibit c-Met kinase effectively block the HGF/c-Met signaling pathway. nih.gov This inhibition was shown to have direct downstream effects, including the suppression of c-Met phosphorylation in vivo and significant inhibition of tumor growth in gastric carcinoma xenograft models. nih.govnih.gov
The table below summarizes key SAR findings for the broader spiro[indoline-3,4'-piperidin]-2-one class, which informs the potential role of modifications like the 7-bromo substitution.
| Modification Position | Substituent | Effect on Activity (c-Met/ALK Inhibition) | Source(s) |
| Indoline N1 | H | Hydrogen bond donor capability. | nih.gov |
| Piperidine (B6355638) N1' | -CH₃ | Generally well-tolerated and found in potent analogs. | nih.gov |
| Indoline C6 | 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl] | Attachment of this group leads to potent, single-digit nM inhibition. | nih.govnih.gov |
| Indoline C7 | -Br (in this compound) | Expected to increase lipophilicity and introduce an electron-withdrawing effect, potentially enhancing binding affinity and cell permeability. | (Inference based on general medicinal chemistry principles) |
Computational Chemistry Approaches in the Study of 7 Bromospiro Indoline 3,4 Piperidin 2 One and Its Analogs
Molecular Docking Simulations for Elucidating Ligand-Protein Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Bromospiro[indoline-3,4'-piperidin]-2-one and its analogs, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein targets. This information is critical for understanding the structure-activity relationships (SAR) that govern their biological effects.
Spirooxindole derivatives have been the subject of numerous molecular docking studies to explore their anticancer potential. pensoft.netpensoft.net For instance, docking studies have been employed to investigate the binding of spirooxindole-pyrrolidine and coumarin hybrids into the ATP-binding site of Plk4 kinase, a key regulator of centrosome duplication. pensoft.netpensoft.net These simulations help in the rational design of novel derivatives with enhanced inhibitory activity. pensoft.netpensoft.net In one study, the docking of spiro[pyrano[2,3-e]indole-9,1'-pyrrolo[3,4-c]pyrrole] derivatives was performed to predict their binding affinity and orientation within the Plk4 kinase active site. pensoft.netpensoft.net
The unique three-dimensional structure of the spirooxindole framework allows for specific interactions with biological targets. pensoft.net Docking studies have revealed that the oxindole (B195798) moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with key amino acid residues in the binding pocket of proteins. nih.gov In the case of halogenated spirooxindoles, the bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity. researchgate.net
Table 1: Representative Molecular Docking Studies of Spirooxindole Analogs
| Compound Class | Protein Target | Key Findings |
| Spirooxindole-pyrrolidine-coumarin hybrids | Plk4 Kinase | Identification of key interactions within the ATP-binding site, guiding the design of more potent inhibitors. pensoft.netpensoft.net |
| Substituted Spirooxindole-Pyrrolines | CD44, EGFR | SOX 4a identified as a potent inhibitor with significant binding affinity to the tyrosine kinase domain of EGFR. mdpi.com |
| Spiro[indoline-3,3′-pyrrolidines] | 5-HT6 Receptor | Docking analysis revealed the binding mode of antagonists within the orthosteric binding pocket. mdpi.com |
| Spirooxindole-based phenylsulfone cycloadducts | COVID-19 Main Protease (Mpro) | Virtual screening identified potential binding to the crystallized protein structure, suggesting antiviral potential. nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can offer deep insights into its chemical behavior and potential interactions with biological targets.
DFT studies on brominated nucleobases have shown that these compounds are better electron acceptors than their unsubstituted counterparts. nih.gov This suggests that the bromine atom in this compound could play a significant role in its electronic properties and reactivity. The electron-withdrawing nature of the bromine atom can influence the electron distribution across the entire molecule, affecting its ability to participate in various intermolecular interactions.
Quantum chemical descriptors derived from DFT calculations are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic properties of a series of compounds with their biological activities. researchgate.net These descriptors can include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and various atomic charges. For example, a QSAR study on isatin derivatives used DFT-calculated descriptors to build a model for predicting anticancer activity. researchgate.net
Furthermore, DFT calculations can be employed to predict spectroscopic properties such as NMR chemical shifts, which can aid in the structural elucidation and characterization of novel spirooxindole derivatives. nih.gov
Molecular Dynamics Simulations for Investigating Conformational Landscapes and Dynamic Binding Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can provide valuable information about its conformational flexibility, the stability of its interactions with protein targets, and the role of solvent molecules in the binding process.
MD simulations are frequently used to refine the results of molecular docking studies. nih.gov While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a more realistic, dynamic environment. nih.govnih.gov A recent study on spirooxindoles as CDK2 inhibitors utilized MD simulations to explore their interactions at the molecular level, confirming the stability of the predicted binding modes. nih.gov
The conformational landscape of a molecule refers to the collection of all its possible three-dimensional structures. MD simulations can be used to explore this landscape and identify the most stable and biologically relevant conformations of this compound. frontiersin.org Understanding the conformational preferences of a ligand is crucial for designing compounds that can adopt the optimal geometry for binding to their target.
Moreover, MD simulations can shed light on the dynamic nature of binding interactions. frontiersin.org They can reveal how a ligand and its protein target adapt to each other's presence, a phenomenon known as "induced fit." nih.gov These simulations can also identify key water molecules at the interface that may mediate ligand-protein interactions. frontiersin.org
Table 2: Applications of Molecular Dynamics Simulations in the Study of Spirooxindole Analogs
| Simulation Focus | Key Insights |
| Stability of Ligand-Protein Complexes | Evaluation of the stability of docked poses over time, providing a more accurate representation of the binding event. nih.gov |
| Conformational Analysis | Exploration of the conformational space of the ligand to identify low-energy, bioactive conformations. frontiersin.org |
| Dynamic Binding Interactions | Characterization of the dynamic changes in both the ligand and protein upon binding, including induced-fit effects. nih.gov |
| Role of Solvent | Identification of the role of water molecules in mediating or stabilizing ligand-protein interactions. frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Guiding Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogs, QSAR models can be developed to predict their activity, guide the synthesis of new derivatives with improved potency, and reduce the need for extensive experimental screening. researchgate.net
The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. nih.gov These descriptors are then used to build a statistical model that correlates them with the observed biological activity. nih.gov A study on spirooxindole derivatives active against the HCT-116 colon cancer cell line employed a pharmacophore-based 3D-QSAR analysis to understand the correlation between their structure and anticancer activity. nih.gov
In Silico Screening and Virtual Library Design for Discovering Novel Biological Targets and Lead Compounds
In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach is particularly valuable for exploring the therapeutic potential of compound classes like spirooxindoles, for which a vast number of derivatives can be designed and evaluated computationally.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of known active compounds to identify new ones with similar properties. Structure-based methods, on the other hand, use the three-dimensional structure of the target protein to dock and score potential ligands.
Virtual library design involves the creation of large, diverse collections of virtual compounds that can be screened in silico. For the spirooxindole scaffold, virtual libraries can be generated by systematically modifying the core structure with different substituents at various positions. This allows for a comprehensive exploration of the chemical space around the scaffold and the identification of novel derivatives with desired biological activities. mdpi.com
Recent studies have utilized virtual screening to identify spirooxindole derivatives with potential activity against various targets, including the main protease of SARS-CoV-2. nih.gov These in silico approaches can accelerate the early stages of drug discovery by focusing experimental efforts on the most promising candidates.
Future Research Directions and Translational Perspectives for the Spiro Indoline 3,4 Piperidin 2 One Scaffold
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of spirooxindole derivatives, including the spiro[indoline-3,4'-piperidin]-2-one (B152902) framework, is an active area of research. bohrium.combenthamdirect.com Future efforts will likely focus on the development of more advanced and sustainable synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of these complex molecules to minimize environmental impact. bohrium.comnih.gov
Key areas for future development include:
Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for traditional catalysts and harmful organic solvents aligns with the goals of green chemistry. bohrium.comnih.gov
Multicomponent Reactions (MCRs): MCRs offer an efficient route to construct complex molecules like spirooxindoles in a single step from three or more starting materials, reducing waste and improving atom economy. benthamdirect.comnih.gov
Biocatalysis: The use of enzymes, such as lipases, as catalysts in the synthesis of spirooxindoles presents a green and highly selective alternative to traditional chemical catalysts. mdpi.com
Ultrasonic and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bohrium.comtandfonline.com
| Sustainable Synthetic Approach | Key Advantages | Relevant Research Findings |
|---|---|---|
| Catalyst-Free Reactions | Reduced environmental impact, simplified purification | Successful synthesis of spirooxindole libraries in ethyl l-lactate (B1674914) medium at room temperature has been reported. nih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, increased molecular diversity | Lewis acid-catalyzed three-component reactions have been developed for the efficient synthesis of spirooxindole derivatives. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Lipase-catalyzed one-pot tandem reactions in aqueous media have been successfully employed for the synthesis of spirooxindoles. mdpi.com |
| Ultrasonic and Microwave Irradiation | Shorter reaction times, higher yields, energy efficiency | The synthesis of spiro derivatives in the presence of nonmetallic catalysts under ultrasonic irradiation has been demonstrated to be an efficient method. tandfonline.com |
Exploration of Undiscovered Biological Targets and Pharmacological Applications
The spirooxindole scaffold is recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net While significant research has been conducted, the full pharmacological potential of the 7-Bromospiro[indoline-3,4'-piperidin]-2-one scaffold remains to be elucidated. The bromine substitution at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. nih.govresearchgate.net
Future research will likely focus on:
Anticancer Activity: Halogenated spirooxindoles have shown promise as anticancer agents by targeting various kinases and cellular pathways. nih.govresearchgate.net Further investigation into the specific molecular targets of this compound in different cancer cell lines is warranted. A series of spiro[indoline-3,4'-piperidine]-2-ones were designed and evaluated as novel c-Met inhibitors, with some compounds exhibiting significant inhibitory effects. documentsdelivered.com
Antimicrobial and Antiviral Properties: The spirooxindole core is a versatile scaffold for the development of antimicrobial and antiviral agents. nih.gov Screening this compound and its derivatives against a wide range of pathogens could reveal new therapeutic leads.
Neurological Disorders: The piperidine (B6355638) moiety is a common feature in many centrally acting drugs. Investigating the potential of this compound to modulate neurological targets could open up new avenues for the treatment of CNS disorders. Synthetic derivatives of a related spiro[pyrrolidinyl-3,3′-oxindole] scaffold have been investigated as new ligands for aminergic G-protein coupled receptors, such as the 5-HT6 receptor. mdpi.com
Integration of Phenotypic Screening and Omics Technologies for Mechanism Discovery
Understanding the precise mechanism of action is crucial for the development of any new therapeutic agent. The integration of phenotypic screening with advanced "omics" technologies provides a powerful approach for target identification and mechanism elucidation. frontiersin.orgresearchgate.net
Future strategies will likely involve:
Phenotypic Screening: High-content screening of this compound in various disease-relevant cellular models can identify novel biological activities without a preconceived target. nih.gov
Genomics, Transcriptomics, Proteomics, and Metabolomics: These omics technologies can provide a global view of the cellular changes induced by the compound, helping to identify the molecular pathways and biological processes it perturbs. frontiersin.orgbiobide.com This information can then be used to pinpoint potential protein targets.
High-Throughput Screening and Combinatorial Chemistry Initiatives for Library Generation
To explore the structure-activity relationships (SAR) of the this compound scaffold systematically, the generation of a diverse chemical library is essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose. nih.govbroadinstitute.org
Future initiatives in this area will focus on:
Combinatorial Synthesis: The development of robust and efficient combinatorial synthetic routes will enable the rapid generation of a large number of analogues of this compound with diverse substitutions on both the indoline (B122111) and piperidine rings. nih.govacs.org
High-Throughput Screening (HTS): Screening these libraries against a wide range of biological targets will accelerate the discovery of new lead compounds with improved potency and selectivity. mdpi.com
| Library Generation & Screening | Objective | Potential Outcome |
|---|---|---|
| Combinatorial Chemistry | Rapidly generate a diverse library of this compound analogues. nih.govacs.org | A comprehensive set of compounds for structure-activity relationship (SAR) studies. |
| High-Throughput Screening (HTS) | Screen the compound library against a multitude of biological targets in an automated fashion. mdpi.com | Identification of novel "hit" compounds with promising therapeutic potential. |
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. ijsred.commdpi.com These computational tools can be effectively applied to the this compound scaffold.
Future applications of AI and ML in this context include:
De Novo Design: Generative AI models can design novel spiro[indoline-3,4'-piperidin]-2-one derivatives with desired physicochemical and pharmacological properties. ijsred.comnih.gov
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new analogues, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Lead Optimization: AI algorithms can guide the optimization of lead compounds by suggesting specific structural modifications to improve their potency, selectivity, and drug-like properties. nih.gov
Q & A
Q. Advanced
- Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups and connectivity .
- Alternative Ionization Techniques : Use ESI-MS instead of EI-MS if molecular ions are weak (e.g., <8% intensity in GC-MS) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
- Computational Modeling : Compare experimental and DFT-calculated NMR shifts .
How can the FINER criteria be applied to formulate research questions on the biological activity of this compound?
Q. Advanced
- Feasible : Design assays using available kinase inhibition protocols (e.g., c-Met kinase) .
- Novel : Explore understudied targets like GPCRs or epigenetic modifiers.
- Ethical : Prioritize in vitro studies before animal testing.
- Relevant : Align with trends in spirocyclic drug discovery (e.g., anticancer agents) .
What multidisciplinary approaches are effective in studying the pharmacological potential of this spiro compound?
Q. Advanced
- Medicinal Chemistry : Synthesize analogs with varied substituents to assess SAR .
- Computational Chemistry : Perform docking studies to predict target binding .
- Pharmacology : Use cell-based assays (e.g., apoptosis or proliferation) to validate activity .
- Collaborative Frameworks : Partner with biochemistry labs for target validation .
What safety protocols are critical when handling brominated spiro compounds in the laboratory?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
- PPE : Wear nitrile gloves and lab coats to prevent skin contact .
- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .
How should researchers design experiments to assess structure-activity relationships of modified spiro[indoline-piperidine] derivatives?
Q. Advanced
- Variable Substituents : Introduce halogens, alkyl groups, or electron-withdrawing groups at the indoline or piperidine positions .
- Biological Assays : Test analogs against a panel of kinases or cancer cell lines .
- Data Correlation : Use statistical tools (e.g., PCA) to link structural features to activity trends .
What are the best practices for documenting synthetic procedures to ensure reproducibility?
Q. Basic
- Detailed Protocols : Specify solvent volumes, reaction times, and purification steps .
- Instrument Calibration : Report NMR frequencies (e.g., 600 MHz) and MS ionization modes .
- Data Archiving : Deposit crystallographic data in public repositories (e.g., CCDC) .
What are the challenges in interpreting low-intensity molecular ions in mass spectrometry data for such compounds?
Q. Advanced
- Ion Suppression : Address matrix effects by diluting samples or using alternative matrices .
- Fragmentation Patterns : Compare with theoretical fragmentation using software like mMass .
- Complementary Techniques : Validate with MALDI-TOF or LC-MS/MS for higher sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
